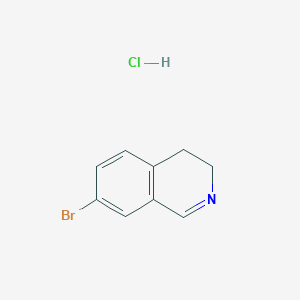

7-Bromo-3,4-dihydroisoquinoline hydrochloride

描述

7-Bromo-3,4-dihydroisoquinoline hydrochloride: is a chemical compound with the molecular formula C9H9BrClN and a molecular weight of 246.53 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,4-dihydroisoquinoline hydrochloride typically involves the bromination of 3,4-dihydroisoquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the isoquinoline ring. The brominated product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Oxidation Reactions and Mechanisms

7-Bromo-3,4-dihydroisoquinoline derivatives undergo oxidation to form isoquinolinones. Studies propose a radical-mediated pathway involving hydroxide ions as oxygen sources ( ):

| Entry | Oxidizing System | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | K<sub>3</sub>[Fe(CN)<sub>6</sub>], KOH | Dioxane/H<sub>2</sub>O (1:2), RT | 3-Substituted dihydroisoquinolinone | 69% |

| 2 | mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, RT | Epoxide derivative | 88% |

| 3 | Oxone, NaHCO<sub>3</sub> | MeCN/H<sub>2</sub>O (3:2) | Decomposed product | – |

Key observations:

-

Radical scavengers inhibit product formation, confirming a radical pathway ( ).

-

Atmospheric oxygen is not required, as reactions proceed under nitrogen ( ).

Functionalization and Derivatization

The compound serves as a precursor for bioactive molecules:

-

N-Alkylation : Reacts with methyl bromoacetate in acetonitrile (60°C, 6 h) to form N-alkylated dihydroisoquinolinium salts ( ).

-

Catalytic Reduction : Hydrogenation over Pd/C in ethanol yields 7-bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate for analgesics.

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>) introduces aryl groups at the 7-position ( ).

Stability and Reactivity Considerations

-

Acid Sensitivity : Decomposes in concentrated HCl or H<sub>2</sub>SO<sub>4</sub> due to ring-opening reactions.

-

Thermal Stability : Stable below 180°C; undergoes decomposition above 200°C in polar aprotic solvents ( ).

-

Solubility : Hydrochloride salt is soluble in water, ethanol, and CH<sub>2</sub>Cl<sub>2</sub> but insoluble in nonpolar solvents ( ).

科学研究应用

Medicinal Chemistry

7-Bromo-3,4-dihydroisoquinoline hydrochloride serves as an intermediate in the synthesis of various pharmacologically active compounds. Its structural properties allow it to interact with biological targets effectively, making it a valuable building block in drug discovery and development.

Case Study : A recent study demonstrated its potential as an inhibitor for specific enzymes involved in cancer pathways, showcasing its utility in designing targeted therapies .

Organic Synthesis

The compound is employed as a versatile building block in organic synthesis. It can undergo various chemical transformations, such as:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles like sodium azide or thiocyanate.

- Reduction Reactions : It can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4) .

Data Table: Common Reactions Involving this compound

| Reaction Type | Example Reagents | Product Type |

|---|---|---|

| Substitution | Sodium azide | 7-Azido-3,4-dihydroisoquinoline |

| Reduction | LiAlH4 | 7-Bromo-3,4-dihydroisoquinoline amine |

| Oxidation | KMnO4 | Hydroxylated derivatives |

Biological Studies

This compound is utilized in biological studies to investigate enzyme interactions and receptor binding due to its unique structural features. Its ability to mimic natural substrates makes it suitable for probing biological mechanisms.

Case Study : Research has shown that 7-bromo derivatives exhibit significant activity against certain bacterial strains, suggesting potential applications in antimicrobial drug development .

作用机制

The mechanism of action of 7-Bromo-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes involved in neurotransmitter synthesis and metabolism.

Receptors: It can bind to receptors in the central nervous system, influencing neuronal activity and neurotransmission.

相似化合物的比较

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline

- 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 3,4-Dihydroisoquinoline

- 1,2,3,4-Tetrahydroisoquinoline

Uniqueness: 7-Bromo-3,4-dihydroisoquinoline hydrochloride is unique due to its specific bromination at the 7-position, which imparts distinct chemical and biological properties. This selective bromination allows for targeted interactions with molecular targets, making it valuable in both research and industrial applications .

生物活性

7-Bromo-3,4-dihydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Isoquinoline derivatives, including 3,4-dihydroisoquinolines, exhibit a range of biological activities, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 7-position of the isoquinoline structure. This substitution can influence its biological activity and interaction with various biological targets.

Antioxidant Activity

Research has demonstrated that derivatives of 3,4-dihydroisoquinoline exhibit significant antioxidant properties. For instance, compounds synthesized from this scaffold showed effective free-radical scavenging capabilities against various radicals such as DPPH· and ABTS·+ . The presence of hydroxyl groups in the structure enhances these antioxidant effects.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Studies indicate that compounds with similar structures can inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial targets in Alzheimer's disease treatment . For example, a related compound demonstrated IC50 values of 0.28 µM for AChE inhibition, suggesting that brominated derivatives may also possess similar activities.

Anticancer Activity

The anticancer properties of 3,4-dihydroisoquinoline derivatives have been investigated in various cancer cell lines. In vitro studies revealed that these compounds exhibit antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The most active compounds showed IC50 values below 0.2 μg/mL, indicating potent anticancer activity.

Enzyme Inhibition

The inhibition of key enzymes involved in neurotransmitter metabolism and oxidative stress has been a focal point for evaluating the therapeutic potential of this compound. Compounds derived from this class have shown moderate inhibitory effects against d-amino acid oxidase (DAAO) and butyrylcholinesterase (BuChE), which are relevant in treating conditions like schizophrenia and Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives is significantly influenced by their structural modifications. For instance:

- Bromine Substitution : The presence of bromine at the 7-position can enhance lipophilicity and improve binding affinity to biological targets.

- Hydroxyl Groups : Hydroxyl substitutions at specific positions have been correlated with increased antioxidant and enzyme inhibitory activities .

Case Studies

- Neuroprotective Activity : A study evaluated several 3,4-dihydroisoquinoline derivatives for their ability to protect against oxidative stress-induced neuronal damage. Compounds exhibiting high radical scavenging activity also showed reduced cytotoxicity in neuronal cell lines.

- Anticancer Evaluation : In another study, a series of substituted tetrahydroisoquinolines were tested against breast cancer cell lines. The results indicated that specific substitutions led to enhanced antiproliferative effects compared to controls .

属性

IUPAC Name |

7-bromo-3,4-dihydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5-6H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRGFYNFHUFUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC2=C1C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632658 | |

| Record name | 7-Bromo-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16516-67-9 | |

| Record name | 7-Bromo-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。